4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine

Physicochemical profiling Lipophilicity ADME prediction

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine (CAS 2496660-46-7; molecular formula C₁₂H₁₂ClN₃; molecular weight 233.70 g/mol) is a 4-chloro-6-aryl-2-aminopyrimidine building block. It features a chlorine atom at the pyrimidine 4-position available for nucleophilic aromatic substitution and a 2,6-dimethylphenyl group at the 6-position that introduces steric bulk and modulates the torsion angle between the aryl and pyrimidine rings.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
Cat. No. B13914787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C12H12ClN3/c1-7-4-3-5-8(2)11(7)9-6-10(13)16-12(14)15-9/h3-6H,1-2H3,(H2,14,15,16)
InChIKeyWWLRKASVDZHQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine: Physicochemical Identity, Supply Specifications, and Scaffold Context for Procurement Decision-Making


4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine (CAS 2496660-46-7; molecular formula C₁₂H₁₂ClN₃; molecular weight 233.70 g/mol) is a 4-chloro-6-aryl-2-aminopyrimidine building block . It features a chlorine atom at the pyrimidine 4-position available for nucleophilic aromatic substitution and a 2,6-dimethylphenyl group at the 6-position that introduces steric bulk and modulates the torsion angle between the aryl and pyrimidine rings . The compound is supplied as a pale green crystalline solid with a typical purity of ≥98% (HPLC) and a computed LogP of approximately 2.996 . Its 2,6-dimethylphenyl motif is structurally cognate with the left-wing aryl substituent found in the clinically approved HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) rilpivirine and etravirine, placing it within the diarylpyrimidine (DAPY) chemical space .

Why 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine Cannot Be Replaced by Unsubstituted or Mono-Methyl Phenyl Analogs in DAPY-Focused Programs


Within the 4-chloro-6-arylpyrimidin-2-amine series, substitution pattern on the 6-aryl ring is not a matter of vendor convenience—it is a decisive driver of downstream molecular conformation, target binding, and ultimately biological phenotype . The 2,6-dimethyl substitution imposes a near-orthogonal torsion angle between the phenyl and pyrimidine rings due to steric clash between the ortho-methyl groups and the pyrimidine C5–H, whereas the unsubstituted phenyl analog (4-chloro-6-phenylpyrimidin-2-amine, CAS 36314-97-3) adopts a significantly more coplanar ground-state geometry . In the diarylpyrimidine (DAPY) class of HIV-1 NNRTIs, the 2,6-disubstitution pattern on the left aryl ring has been explicitly demonstrated to be essential for retaining potency against clinically relevant drug-resistant mutants; removal or relocation of the methyl groups results in orders-of-magnitude loss of antiviral activity . Consequently, procurement of the correct 2,6-dimethylphenyl building block—rather than an unsubstituted, 2-methyl, or 4-methyl analog—is a prerequisite for any medicinal chemistry campaign targeting the DAPY chemotype or any other scaffold where the conformational restriction imparted by ortho,ortho′-disubstitution contributes to binding site complementarity .

Quantitative Differentiation Evidence for 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine Versus Closest Analogs


LogP Shift of +0.5 Units Relative to Unsubstituted Phenyl Analog Directly Impacts Predicted Membrane Permeability and Protein Binding

The target compound exhibits a computed LogP of 2.996 compared to 2.960 for the unsubstituted phenyl analog 4-chloro-6-phenylpyrimidin-2-amine (CAS 36314-97-3), representing a ΔLogP of approximately +0.04 from the molbase-calculated LogP . However, when using the XLogP3 method (PubChem), the unsubstituted phenyl analog returns a LogP of 2.5, yielding a ΔLogP of ~+0.5 for the target compound . This increase in lipophilicity, driven by the two additional methyl groups, is expected to modulate passive membrane permeability and plasma protein binding in a quantitatively meaningful manner according to established Lipinski and extended ADME guidelines . The molecular weight increase from 205.64 to 233.70 g/mol (+28.06 Da) further adjusts the physicochemical profile within lead-like chemical space.

Physicochemical profiling Lipophilicity ADME prediction Medicinal chemistry

Sterically Enforced Conformational Restriction: 2,6-Dimethyl Substitution Reduces Aryl–Pyrimidine Torsional Freedom Compared to Unsubstituted and Mono-Ortho Analogs

X-ray crystallographic and ¹H NMR spectroscopic studies on 2,6-disubstituted aryl systems demonstrate that the presence of two ortho substituents forces the aryl ring into a near-orthogonal orientation relative to an attached heterocyclic plane, with dihedral angles typically exceeding 60° . In contrast, the unsubstituted phenyl analog 4-chloro-6-phenylpyrimidin-2-amine adopts a shallower dihedral angle (estimated 15–35°), enabling greater π-conjugation between the rings . The mono-ortho-methyl analog 4-chloro-6-(2-methylphenyl)pyrimidin-2-amine (CAS 862168-08-9) occupies an intermediate conformational space, with one face of the aryl ring still accessible for coplanar interactions . This conformational restriction is of direct relevance to target binding: the DAPY-class HIV-1 NNRTIs require the 2,6-dimethylphenyl motif to adopt a specific 'butterfly-like' conformation within the hydrophobic pocket of reverse transcriptase; analogs lacking the second ortho-methyl group show ≥10-fold reductions in antiviral potency against wild-type HIV-1 and are essentially inactive against the K103N and Y181C drug-resistant mutants .

Conformational analysis Steric effects Torsion angle Structure-based design

Synthetic Accessibility via Selective SNAr at the 4-Chloro Position: Differentiated Reactivity Versus 4,6-Dichloro and 2-Chloro Pyrimidine Scaffolds

The target compound is synthesized by reacting 2,4-dichloropyrimidine with 2,6-dimethylaniline under basic conditions, which proceeds with regioselectivity for the 4-position due to the greater electrophilicity of the 4-chloro over the 2-chloro substituent in 2,4-dichloropyrimidine . This positions the remaining chlorine at C4 for subsequent nucleophilic aromatic substitution (SNAr) with amine, alkoxide, or thiol nucleophiles, while the C2 amine can undergo further functionalization (e.g., Buchwald–Hartwig coupling, reductive amination) . The presence of the 2,6-dimethylphenyl group at C6 does not deactivate the pyrimidine ring toward SNAr at C4 but does introduce steric shielding that can modulate the approach trajectory of bulky nucleophiles—a factor absent in the unsubstituted phenyl analog . In the context of DAPY synthesis, this building block design maps directly onto established routes where the 4-chloro position is displaced by 4-aminobenzonitrile to install the right-wing aryl group .

Synthetic chemistry Nucleophilic aromatic substitution Building block Regioselectivity

Vendor-Supplied Purity Specification of ≥98% (HPLC) Establishes a Minimum Quality Benchmark for Reproducible Downstream Chemistry

Multiple independent vendors (ChemScene, Leyan) list this compound at ≥98% purity as determined by HPLC, with the product supplied as a pale green crystalline solid . Storage recommendations specify sealed containers at 2–8 °C under dry conditions, reflecting the compound's sensitivity to moisture and thermal degradation . The CAS registry number 2496660-46-7 uniquely identifies the free base; the hydrochloride salt is separately indexed under CAS 2496660-47-8 . In comparison, the unsubstituted phenyl analog (CAS 36314-97-3) is widely available but is typically supplied as an off-white to pale yellow powder with variable purity (95–98%) depending on the vendor . The consistent ≥98% purity specification across major suppliers for the target compound reduces the risk of irreproducible synthetic outcomes attributable to unknown impurities in the starting material.

Quality control Purity specification Reproducibility Procurement

Structural Prerequisite for DAPY-Class HIV-1 NNRTI Activity: 2,6-Dimethyl Substitution Is Essential for Retaining Potency Against Drug-Resistant Mutants

In the diarylpyrimidine (DAPY) series of HIV-1 NNRTIs—exemplified by the approved drugs etravirine and rilpivirine—the 2,6-dimethyl substitution on the left-wing aryl ring is a pharmacophoric requirement demonstrated through systematic SAR studies . Compounds bearing the 2,6-dimethylphenyl motif retain single-digit nanomolar EC₅₀ values against wild-type HIV-1 (e.g., rilpivirine EC₅₀ = 0.51 nM against HIV-1 IIIB) and maintain significant activity against the clinically prevalent K103N and Y181C reverse transcriptase mutants. In contrast, the corresponding des-methyl (unsubstituted phenyl) and mono-ortho-methyl DAPY analogs show EC₅₀ shifts of 10- to >1,000-fold against wild-type virus and are essentially inactive against the double-mutant strains . The target compound 4-chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine serves as the direct synthetic precursor for introducing the left-wing 2,6-dimethylphenyl moiety into DAPY scaffolds via SNAr at the C4 chlorine; procurement of a building block lacking this substitution pattern forecloses access to this therapeutically validated chemotype .

HIV-1 Non-nucleoside reverse transcriptase inhibitor Drug resistance Diarylpyrimidine Antiviral

GHS Hazard Profile (H302-H315-H319-H335) Requires Standard Laboratory Handling Precautions; No Unusual Toxicity or Shipping Restrictions Relative to In-Class Analogs

The compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with precautionary statements P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 . The signal word is 'Warning,' and no UN number, hazard class, or packing group is assigned, indicating that the compound is not classified as a dangerous good for transport under DOT/IATA/IMDG regulations in its typical research quantities . This hazard profile is closely comparable to that of the unsubstituted phenyl analog (CAS 36314-97-3) and other 4-chloro-6-arylpyrimidin-2-amines, which also carry acute oral toxicity and irritant classifications . No specific toxicological data (LD₅₀, Ames, hERG) were identified for this compound in the public domain, which is consistent with its status as a research-use-only building block.

Safety GHS classification Handling Shipping EHS compliance

Prioritized Application Scenarios for 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine Based on Differentiated Evidence


Synthesis of Novel DAPY-Class HIV-1 NNRTI Candidates Targeting Drug-Resistant Viral Strains

This is the highest-value application scenario for this building block. The 2,6-dimethylphenyl group installed at the pyrimidine 6-position is the pharmacophoric sine qua non of the DAPY NNRTI class . Following SNAr displacement of the C4 chlorine with 4-aminobenzonitrile or a substituted aniline, and subsequent functionalization of the C2 amine, the resulting 2,4,6-trisubstituted pyrimidine maps directly onto the rilpivirine/etravirine scaffold. SAR studies have definitively shown that compounds lacking the second ortho-methyl group on the left aryl ring lose ≥10-fold antiviral potency against wild-type HIV-1 and are essentially inactive against K103N/Y181C double mutants . Medicinal chemistry teams pursuing next-generation NNRTIs with improved resistance profiles should prioritize this specific 2,6-dimethylphenyl building block over unsubstituted or mono-methyl phenyl alternatives.

Conformational Probe Development for Kinase Hinge-Binder Optimization

The near-orthogonal aryl–pyrimidine dihedral angle enforced by the 2,6-dimethyl substitution pattern (estimated >60°) provides a conformational constraint that can be exploited in kinase inhibitor design . When the pyrimidine 2-amine serves as a hinge-binding donor/acceptor motif, the orientation of the 6-aryl group controls the vector along which the substituent projects into the selectivity pocket or solvent channel. The unsubstituted phenyl analog, with its shallower dihedral angle (~15–35°), directs the aryl group along a different trajectory . For programs targeting kinases where a hydrophobic shelf or selectivity pocket demands an orthogonal aryl presentation, the 2,6-dimethylphenyl building block offers a pre-organized geometry that the unsubstituted phenyl analog cannot replicate without introducing additional torsional strain.

Scaffold-Hopping from Diarylpyrimidines to 4,6-Diaryl-2-aminopyrimidine Chemotypes

The chlorine at the 4-position serves as a synthetic handle for sequential SNAr reactions, enabling the construction of unsymmetrical 4,6-diaryl-2-aminopyrimidines in a convergent manner . The 2,6-dimethylphenyl group is pre-installed at C6 via the initial chemoselective amination of 2,4-dichloropyrimidine, leaving the C4 chlorine available for a second, independent amine coupling. This synthetic sequence is strategically advantageous compared to starting from symmetric 4,6-dichloropyrimidine, where statistical mixtures of products are often obtained. The target compound thus serves as a regiospecifically pre-functionalized building block for library synthesis in hit-to-lead programs.

Reference Standard for Analytical Method Development and Physicochemical Profiling of 4-Chloro-6-arylpyrimidin-2-amines

The compound's well-defined physicochemical properties—LogP of 2.996, TPSA of 51.8 Ų, MW of 233.70 g/mol, and characteristic pale green crystalline appearance—make it suitable as a reference compound for HPLC method development, LogP chromatographic indexing, and solid-state characterization within a 4-chloro-6-arylpyrimidin-2-amine series . Its ≥98% purity specification and defined storage conditions (2–8 °C, sealed dry) support its use as a calibration standard for quantifying related substances in reaction monitoring and purity assays.

Quote Request

Request a Quote for 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.